N~2~-(3-chlorobenzyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Overview
Description
N~2~-(3-chlorobenzyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a useful research compound. Its molecular formula is C20H25ClN2O3S and its molecular weight is 408.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 408.1274415 g/mol and the complexity rating of the compound is 568. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antitumor Applications
A study highlighted the evaluation of compounds from sulfonamide-focused libraries in cell-based antitumor screens. Two compounds, including one with a sulfonamide component similar in structure to the molecule , showed potent cell cycle inhibitory effects and progressed to clinical trials for their antitumor properties. These compounds disrupt tubulin polymerization or affect cell cycle phases in cancer cell lines, with the research illuminating essential pharmacophore structures and drug-sensitive cellular pathways (Owa et al., 2002).
Chemical Synthesis and Regioselectivity
Research on the α-chlorination of unsymmetrical dialkyl sulfoxide with N-chlorosuccinimide discussed the regioselectivity of chlorination reactions. The study provides insights into how the presence of a sulfonyl group, akin to that in the molecule of interest, influences the outcome of chemical reactions, leading to the formation of specific products under varying conditions (OguraKatsuyuki et al., 1980).
Synthesis Methodologies
Another study focused on the allylation of aldehydes and imines using a polymer-supported sulfonamide of N-glycine, demonstrating a method for achieving high yields in the synthesis of various compounds. This work showcases the utility of sulfonamide-based catalysts in promoting chemical reactions, potentially including those involving the molecule (Gui-long Li & Gang Zhao, 2006).
Prodrug Development
Research into prodrug forms for the sulfonamide group, including water-soluble amino acid derivatives of N-methylsulfonamides, explored potential prodrug forms for sulfonamide-containing compounds. This study could provide a framework for developing prodrugs from molecules like "N2-(3-chlorobenzyl)-N1-isobutyl-N2-[(4-methylphenyl)sulfonyl]glycinamide," enhancing their solubility and pharmacological profiles (Larsen et al., 1988).
Properties
IUPAC Name |
2-[(3-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(2-methylpropyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O3S/c1-15(2)12-22-20(24)14-23(13-17-5-4-6-18(21)11-17)27(25,26)19-9-7-16(3)8-10-19/h4-11,15H,12-14H2,1-3H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLCKJAPWGFISQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC(=CC=C2)Cl)CC(=O)NCC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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